2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S3/c18-14(10-23(19,20)11-5-2-1-3-6-11)17-15-16-12(9-22-15)13-7-4-8-21-13/h1-9H,10H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECCDDZLRARAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing the thiazole core. A modified protocol involves:
- Condensing thiophene-2-carboxaldehyde (1.0 equiv) with thiourea (1.2 equiv) and α-bromoacetophenone (1.1 equiv) in ethanol under reflux (80°C, 6 h).
- Neutralizing the reaction mixture with ammonium chloride to precipitate the product.
- Purifying via column chromatography (hexane/EtOAc, 3:1) to yield 4-(thiophen-2-yl)thiazol-2-amine as a yellow solid (68% yield).
Key Data
- Melting Point : 142–144°C
- 1H NMR (400 MHz, CDCl3) : δ 7.89 (s, 1H, NH2), 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 7.32–7.28 (m, 2H, thiophene and thiazole).
Preparation of 2-(Phenylsulfonyl)Acetyl Chloride
Sulfonation and Chlorination
- Phenylsulfonylacetic acid is synthesized by reacting sodium phenylsulfinate with chloroacetic acid in aqueous NaOH (0°C → rt, 12 h).
- The acid is treated with thionyl chloride (2.5 equiv) in anhydrous DCM under nitrogen, followed by reflux (40°C, 3 h). Excess thionyl chloride is removed under vacuum to yield the acyl chloride (92% purity).
Reaction Conditions
- Solvent : Dichloromethane (DCM)
- Catalyst : None required
- Workup : Distillation under reduced pressure
Amide Bond Formation
Classical Acid Chloride Method
- Dissolve 4-(thiophen-2-yl)thiazol-2-amine (1.0 equiv) in dry DCM with N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
- Add 2-(phenylsulfonyl)acetyl chloride (1.1 equiv) dropwise at 0°C, then stir at room temperature for 12 h.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography (gradient: 10–30% EtOAc/hexane) to obtain the title compound (74% yield).
Coupling Reagent-Mediated Synthesis
For higher efficiency, modern coupling agents are employed:
- Combine 2-(phenylsulfonyl)acetic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF (0.05 M).
- After 10 min, add 4-(thiophen-2-yl)thiazol-2-amine (1.0 equiv) and stir at rt for 6 h.
- Isolate the product via precipitation in ice-water and recrystallize from ethanol (82% yield).
Comparative Analysis
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acid Chloride | 74 | 95 | 12 h |
| HATU-Mediated | 82 | 98 | 6 h |
Mechanistic Insights and Optimization
Role of Coupling Reagents
HATU activates the carboxylic acid via formation of an active O-acylisourea intermediate, facilitating nucleophilic attack by the thiazol-2-amine. This method minimizes racemization and side reactions compared to the acid chloride route.
Solvent Effects
Temperature Control
Exothermic reactions (e.g., acyl chloride formation) require strict temperature control (−10°C to 40°C) to prevent decomposition.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) showed ≥98% purity with a retention time of 6.7 min.
Industrial-Scale Considerations
Cost Efficiency
- HATU Method : Higher reagent costs but superior yields.
- Acid Chloride Route : Economical for large-scale production despite longer reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Sulfide derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: can be compared with other sulfonyl-containing thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene and thiazole rings, along with the sulfonyl and acetamide groups, makes it a versatile compound for various applications.
Biological Activity
2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H12N2O3S3, with a molecular weight of approximately 356.45 g/mol. The compound features a sulfonamide moiety, a thiazole ring, and a thiophene ring, which contribute to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and reactivity |
| Thiazole Ring | Potential for enzyme inhibition |
| Thiophene Ring | Contributes to electron delocalization |
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors linked to disease pathways. This could include interference with signaling pathways that promote cancer cell proliferation or survival. Biochemical assays and molecular docking studies are essential for elucidating these pathways.
Antimicrobial Activity
The compound's sulfonamide group may confer antibacterial properties, similar to other sulfonamide derivatives used in clinical settings. Its ability to inhibit bacterial enzyme pathways makes it a candidate for further exploration in antimicrobial drug development.
Comparative Analysis with Similar Compounds
When compared to other sulfonamide-containing thiazole derivatives, this compound shows unique properties due to its specific functional groups. For example:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Promising (needs study) | Potential (needs study) |
| Thiazole derivative A | High | Moderate |
| Thiazole derivative B | Moderate | High |
Study on Thiazole Derivatives
A study evaluated a series of thiazole derivatives for their anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The compounds were assessed using MTT assays, revealing that certain derivatives significantly induced apoptosis by activating caspases . This research underscores the potential for similar compounds, including this compound, to exhibit anticancer effects.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazole ring via thiourea derivatives and subsequent introduction of the thiophene ring through cross-coupling reactions. Understanding these synthetic routes can aid in optimizing yields for biological testing.
Q & A
Q. What statistical methods validate the significance of SAR trends in small datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
